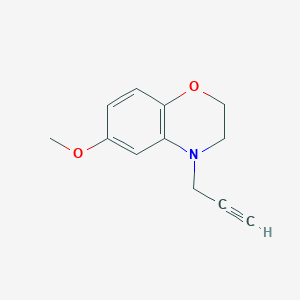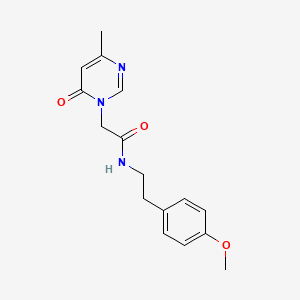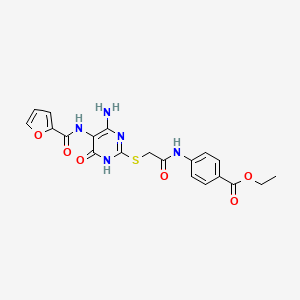
2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex organic compound known for its unique molecular structure and versatile applications across various scientific fields. This compound, characterized by its elaborate combination of a triazole and pyrimidine ring system, showcases remarkable chemical and biological properties that have piqued the interest of researchers globally.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step procedures:
Formation of Triazole Intermediate: The triazole ring is formed via the cyclization of appropriate hydrazine and aldehyde derivatives under acidic conditions.
Attachment of Phenethyl Group: A subsequent nucleophilic substitution reaction introduces the phenethyl group to the triazole ring.
Synthesis of Pyrimidine Derivative: The triazole intermediate is further reacted with a suitable thio compound under basic conditions to form the final product.
Industrial Production Methods: In industrial settings, large-scale production often employs optimized reaction conditions to enhance yield and purity. This may involve the use of catalysts, controlled temperatures, and specialized reaction vessels to facilitate efficient and reproducible synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation, potentially yielding sulfoxides and sulfones under the influence of strong oxidizing agents.
Reduction: Reduction reactions, often employing reducing agents like hydrogen or lithium aluminum hydride, can be utilized to modify functional groups within the compound.
Substitution: It participates in nucleophilic substitution reactions, which allow for the introduction or replacement of various substituents on the molecular framework.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Varied substituted pyrimidine and triazole derivatives.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound has been studied for its interaction with various biomolecules, providing insights into enzyme inhibition and receptor binding.
Medicine: The compound’s unique structure allows it to act as a scaffold for designing pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry: Industrial applications include its use as a precursor for manufacturing specialized chemicals and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
Mechanism: The compound exerts its effects primarily through the modulation of enzyme activity. It can bind to active sites of enzymes or receptors, altering their normal function.
Molecular Targets and Pathways: Key targets include enzymes involved in metabolic pathways and receptors that play critical roles in cell signaling. By binding to these molecules, the compound can either inhibit or activate specific biological processes.
Comparación Con Compuestos Similares
2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)imidazole
2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)thiazole
2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyridine
Each of these compounds shares structural similarities with our main subject but differs in the heterocyclic ring attached, influencing their respective properties and applications.
And there you have it—a comprehensive dive into the world of 2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine. Hope this hits the mark!
Propiedades
IUPAC Name |
2-[[5-methylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S2/c1-22-16-20-19-14(12-23-15-17-9-5-10-18-15)21(16)11-8-13-6-3-2-4-7-13/h2-7,9-10H,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFLBEFPDWAFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2952533.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2952536.png)
![7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2952537.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide](/img/structure/B2952538.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2952539.png)

![Methyl (E)-4-[4-(1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2952542.png)
![7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2952544.png)

![1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2952546.png)

![1,5-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2952548.png)

![2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2952551.png)
